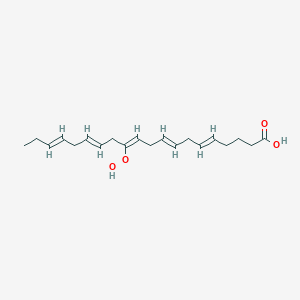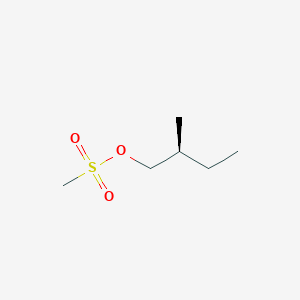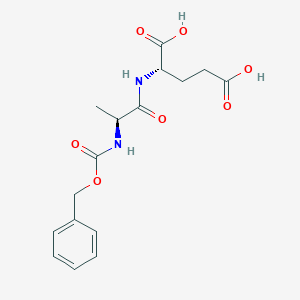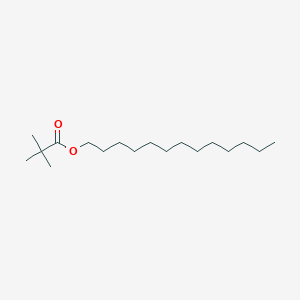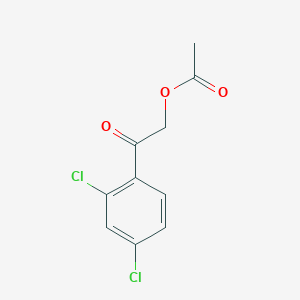
2-(2,4-Dichlorophenyl)-2-oxoethyl acetate
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-2-oxoethyl acetate, also known as dichloroacetate, is an organic compound used in scientific research and laboratory experiments. It is a colorless, odorless, and water-soluble compound with a molecular weight of 220.2 g/mol. It is used in a variety of applications, including as a substrate in biochemical pathways, as a reagent in organic synthesis, and as a pharmaceutical agent.
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes in Wastewater Treatment
Studies have identified 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate as an intermediate product in the degradation of 2,4-dichlorophenoxyacetic acid during advanced oxidation processes for wastewater treatment. This degradation occurs both in dark reactions and under UV light, highlighting the compound's relevance in environmental remediation technologies (Sun & Pignatello, 1993).
Role in Microbial Degradation
Acetate has been found to significantly enhance the degradation of 2,4-dichlorophenoxyacetic acid, with 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate playing a key role in this process. This is particularly relevant in the context of methanogenic conditions in paddy soils, offering insights into soil remediation strategies (Yang et al., 2017).
Application in Corrosion Inhibition
Research has investigated compounds similar to 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate for their efficiency as corrosion inhibitors. Quantum chemical calculations have been conducted to understand the molecular structure and efficiency relationship, suggesting potential industrial applications (Zarrouk et al., 2014).
Impact on Soil Microbial Populations
Long-term application of 2,4-dichlorophenoxyacetate, which includes 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate, has been shown to impact soil microbial populations and biochemical processes. This highlights the environmental implications of the compound's use in agriculture (Rai, 1992).
Herbicides and Plant Growth Regulation
New formulations containing the (2,4-dichlorophenoxy)acetate anion have been explored for their potential as herbicides and plant growth regulators, indicating the agricultural relevance of compounds related to 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate (Pernak et al., 2013).
Use in Polymer Synthesis
2,4-Dichlorophenyl methacrylate, related to 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate, has been utilized in the synthesis of copolymers. These polymers were investigated for their antimicrobial properties, suggesting biomedical and material science applications (Patel et al., 2003).
Propiedades
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c1-6(13)15-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLYHTHOJUURLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-oxoethyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



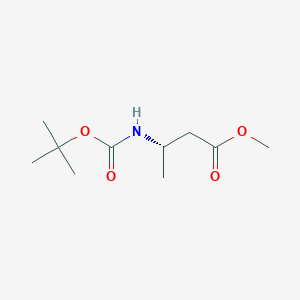
![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)

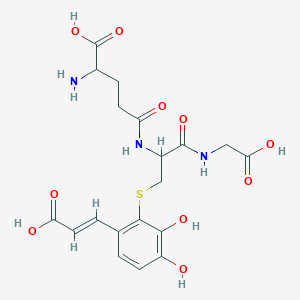


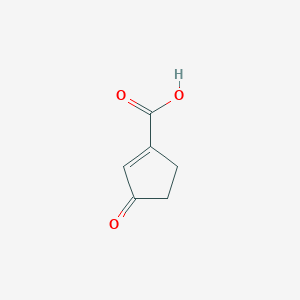
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)

